molecular formula C20H32N2O2 B14172354 N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide CAS No. 5845-62-5

N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B14172354
CAS No.: 5845-62-5
M. Wt: 332.5 g/mol
InChI Key: CUEXDNDSXGMZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide stands out due to its unique combination of a cyclohexyl group and a tricyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

5845-62-5

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

N'-(1-adamantyl)-N-cyclohexylbutanediamide

InChI

InChI=1S/C20H32N2O2/c23-18(21-17-4-2-1-3-5-17)6-7-19(24)22-20-11-14-8-15(12-20)10-16(9-14)13-20/h14-17H,1-13H2,(H,21,23)(H,22,24)

InChI Key

CUEXDNDSXGMZLM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NC23CC4CC(C2)CC(C4)C3

solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.